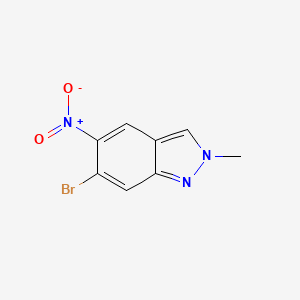
6-Bromo-2-methyl-5-nitro-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-methyl-5-nitro-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The compound’s structure includes a bromine atom at the 6th position, a methyl group at the 2nd position, and a nitro group at the 5th position on the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methyl-5-nitro-2H-indazole can be achieved through several methods. One common approach involves the nitration of 6-bromo-2-methylindazole using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5th position.
Another method involves the bromination of 2-methyl-5-nitroindazole using bromine or a brominating agent like N-bromosuccinimide (NBS). This reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the reaction temperature carefully monitored to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and bromination processes. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methyl-5-nitro-2H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group at the 5th position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group at the 2nd position can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), catalysts (palladium, copper).
Reduction: Reducing agents (hydrogen gas, metal hydrides), catalysts (palladium on carbon, platinum).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Major Products Formed
Substitution: 6-Amino-2-methyl-5-nitro-2H-indazole, 6-Thio-2-methyl-5-nitro-2H-indazole.
Reduction: 6-Bromo-2-methyl-5-amino-2H-indazole.
Oxidation: 6-Bromo-2-carboxy-5-nitro-2H-indazole.
Scientific Research Applications
6-Bromo-2-methyl-5-nitro-2H-indazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its structural similarity to other biologically active indazoles.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-5-nitro-2H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atom and methyl group contribute to the compound’s overall stability and reactivity, influencing its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methylindazole: Lacks the nitro group, which affects its biological activity and reactivity.
2-Methyl-5-nitroindazole:
5-Nitroindazole: Lacks both the bromine and methyl groups, resulting in different reactivity and biological activity.
Uniqueness
6-Bromo-2-methyl-5-nitro-2H-indazole is unique due to the presence of all three functional groups (bromine, methyl, and nitro) on the indazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H6BrN3O2 |
|---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
6-bromo-2-methyl-5-nitroindazole |
InChI |
InChI=1S/C8H6BrN3O2/c1-11-4-5-2-8(12(13)14)6(9)3-7(5)10-11/h2-4H,1H3 |
InChI Key |
JWRCCSJFPDBQLB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=C(C(=CC2=N1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


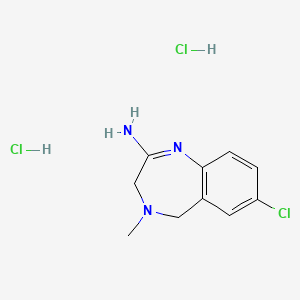

![6-[4-(2-Aminoethyl)phenyl]pyridin-2-amine](/img/structure/B13895925.png)
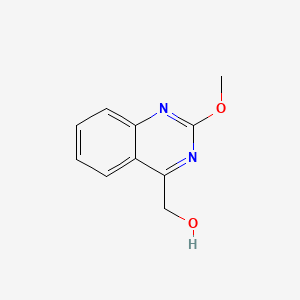
![4-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B13895941.png)
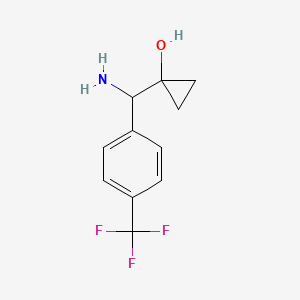
![N-[2-(3-aminophenoxy)ethyl]methanesulfonamide](/img/structure/B13895965.png)
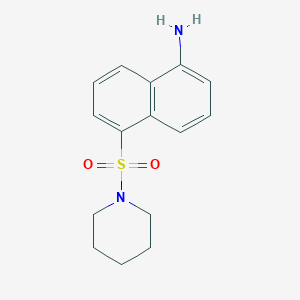
![2,5-Dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13895973.png)
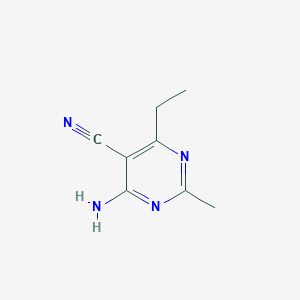
![2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole](/img/structure/B13895985.png)
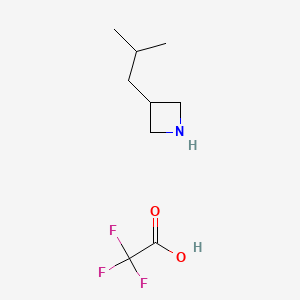
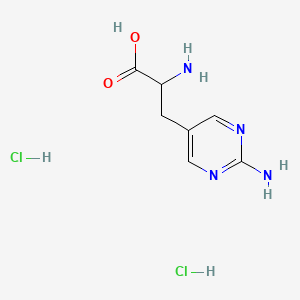
![2-[4-[2-(4-Aminophenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B13896003.png)
